molecular formula C56H50F4N6O8 B8820816 Poly(thio-1,4-phenylene) CAS No. 25212-74-2

Poly(thio-1,4-phenylene)

Cat. No.: B8820816
CAS No.: 25212-74-2
M. Wt: 1011.0 g/mol
InChI Key: ZVQJRKFHJFUCBR-UHFFFAOYSA-N
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Description

Poly(thio-1,4-phenylene) (PPS) is a high-performance aromatic polymer characterized by alternating thioether (sulfur) linkages and para-substituted phenylene rings. This structure imparts exceptional thermal stability, chemical resistance, and mechanical strength, making it suitable for demanding applications in automotive, electrical, and aerospace industries . Synthesized via condensation polymerization, PPS exhibits semicrystalline behavior with a glass transition temperature ($Tg$) of ~85–95°C and a melting temperature ($Tm$) of ~280–290°C . Its thermal degradation occurs via radical pathways, yielding linear and cyclic oligomers .

Properties

CAS No.

25212-74-2

Molecular Formula

C56H50F4N6O8

Molecular Weight

1011.0 g/mol

IUPAC Name

6,7-difluoro-17-hydroxy-2-(2-methylphenyl)spiro[9-oxa-1,14,21-triazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-13,1'-cyclobutane]-15,18-dione

InChI

InChI=1S/2C28H25F2N3O4/c2*1-17-6-2-3-7-18(17)23-19-8-9-20(29)22(30)26(19)37-15-5-13-28(11-4-12-28)31-16-33(23)32-14-10-21(34)25(35)24(32)27(31)36/h2*2-3,5-10,13-14,23,35H,4,11-12,15-16H2,1H3

InChI Key

ZVQJRKFHJFUCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(C(=C(C=C3)F)F)OCC=CC4(CCC4)N5CN2N6C=CC(=O)C(=C6C5=O)O.CC1=CC=CC=C1C2C3=C(C(=C(C=C3)F)F)OCC=CC4(CCC4)N5CN2N6C=CC(=O)C(=C6C5=O)O

Related CAS

25212-74-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(thio-1,4-phenylene) can be synthesized through several methods. One common method involves the polymerization of p-dichlorobenzene with sodium sulfide in a polar solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction typically occurs at temperatures ranging from 250°C to 300°C, resulting in the formation of high molecular weight poly(thio-1,4-phenylene).

Another method involves the oxidative polymerization of diphenyl disulfides using vanadyl acetylacetonate as a catalyst. This reaction is carried out in the presence of oxygen, and the rate-determining step is the oxidation of diphenyl disulfide .

Industrial Production Methods

In industrial settings, poly(thio-1,4-phenylene) is produced using a continuous polymerization process. This involves the reaction of p-dichlorobenzene with sodium sulfide in a high-temperature reactor. The polymer is then precipitated, washed, and dried to obtain the final product. This method ensures consistent quality and high production efficiency .

Chemical Reactions Analysis

Cross-Linking Reactions

Cross-linking enhances PPS’s thermal and mechanical stability:

  • Thermal Cross-Linking : Occurs at 150–350°C, increasing melt viscosity for improved processability .

  • Chemical Cross-Linking : Uses agents like isophthaloyl chloride or terephthaloyl chloride. For example:

    • Prepolymer dissolved in chloroform with isophthaloyl chloride forms a cross-linked network after curing at 275–325°C .

Key Outcomes :

  • Cross-linked PPS retains >90% mass at 500°C in air .

  • Chemical resistance improves, with no degradation in 12 M HCl or 6 M KOH after 5 days .

Oxidation Reactions

The sulfur atoms in PPS undergo oxidation under harsh conditions:

  • Oxidation to Sulfoxides/Sulfones : Occurs in concentrated nitric acid or hydrogen peroxide, altering electronic properties .

  • Mechanism : One-electron transfer forms radical-cation intermediates, leading to disulfide side products reversibly .

Table 2: Oxidation Products and Stability

Oxidizing AgentProductStability Notes
HNO₃ (concentrated)SulfonesDegrades polymer backbone
H₂O₂SulfoxidesPartial chain scission
O₂ (at 500°C)SOₓ gasesMass loss >5% after 30 min

Nucleophilic Substitution

While PPS is generally resistant, sulfur sites can react under specific conditions:

  • Strong Bases : Thiolate anions attack electrophilic centers, e.g., in epoxy or isocyanate systems .

  • Example : Reaction with epoxides forms thioether linkages, useful in composite materials .

Disulfide Formation and Reversibility

During synthesis, disulfide bonds form as side products:

  • Mechanism : Radical-cation intermediates facilitate reversible S–S bond formation .

  • Impact : Disulfide content decreases with reaction time, improving polymer crystallinity .

Key Data :

  • Early reaction stages: >20% disulfide byproduct .

  • Oligomers (up to octamers) confirmed via stepwise synthesis .

Solvent Interactions and Stability

PPS exhibits exceptional solvent resistance but swells in aromatic hydrocarbons:

  • Toluene Swelling : Equilibrium swelling of 6.95 wt% at 25°C .

  • Ethanol Co-Swelling : Reduces toluene uptake due to competitive interactions (χ₁₂ = 1.49) .

Table 3: Solvent Resistance Profile

SolventEffect on PPS
TolueneSwelling (6.95 wt%)
EthanolMinimal swelling (1.19 wt%)
HCl (12 M)No degradation
KOH (6 M)No degradation

Scientific Research Applications

Chemical Industry

Poly(thio-1,4-phenylene) is extensively used in the chemical processing industry due to its excellent chemical resistance. It can withstand harsh chemicals and high temperatures, making it suitable for manufacturing equipment such as:

  • Chemical reactors
  • Pipes and fittings
  • Valves and pumps

The compound's stability is particularly advantageous in environments where exposure to corrosive substances is prevalent. For example, it has been employed in the production of filtration systems for flue gas dust removal in coal-fired power plants, demonstrating its utility in environmental applications .

Automotive Applications

In the automotive industry, poly(thio-1,4-phenylene) accounts for a significant portion of materials used in functional parts. Its properties allow for the replacement of metals in various components, leading to weight reduction and improved fuel efficiency. Common applications include:

  • Exhaust system components
  • Water pump impellers
  • Signal regulators

Approximately 45% of PPS usage is attributed to automotive parts, highlighting its importance in this sector .

Electrical and Electronics

The electrical and electronics industry benefits from the thermal and electrical insulating properties of poly(thio-1,4-phenylene). It is used in:

  • High-temperature electrical components (operating above 200 °C)
  • Transformers and relays
  • Connectors and housings

PPS's ability to maintain performance at elevated temperatures makes it an ideal material for electronic applications .

Aerospace and Defense

Poly(thio-1,4-phenylene) is recognized for its flame retardancy and thermal stability, making it suitable for aerospace applications. It is utilized in:

  • Heat shields
  • Insulation materials
  • Structural components

The material's resistance to thermal oxidation and radiation also supports its use in military applications where durability under extreme conditions is crucial .

Biomedical Applications

In the biomedical field, poly(thio-1,4-phenylene) is valued for its biocompatibility. It has been employed in the development of:

  • Medical devices
  • Implants

The material's inert nature ensures that it does not elicit adverse reactions when used within biological systems .

Mechanism of Action

The unique properties of poly(thio-1,4-phenylene) are attributed to its molecular structure. The presence of sulfur atoms in the polymer backbone imparts high thermal stability and chemical resistance. The aromatic rings provide rigidity and mechanical strength. The polymer’s resistance to oxidation and reduction is due to the stability of the sulfur-phenylene bonds .

Comparison with Similar Compounds

Table 1. Thermal and Mechanical Properties Comparison

Polymer $T_g$ (°C) $T_m$ (°C) Thermal Decomposition (°C) Key Strengths
Poly(thio-1,4-phenylene) (PPS) 85–95 280–290 450–500 Chemical resistance, electrical insulation
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) 210–220 N/A (amorphous) 300–350 Gas separation, dimensional stability
PEEK 143 334 550–600 High mechanical strength, biocompatibility
PES 225 N/A (amorphous) 500–550 Hydrolysis resistance, high modulus

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for producing high-molecular-weight Poly(thio-1,4-phenylene) (PPS), and how do reaction conditions influence polymer chain length?

  • Methodological Answer : High-molecular-weight PPS is typically synthesized via oxidative polymerization of 1,4-dichlorobenzene and sodium sulfide in a polar solvent (e.g., N-methyl-2-pyrrolidone) under inert conditions. Key factors include:

  • Temperature : Maintain 200–250°C to ensure sufficient reactivity while avoiding side reactions .
  • Monomer Purity : Impurities like oxygen or moisture can terminate chain growth, reducing molecular weight .
  • Post-Synthesis Treatment : Washing with deionized water and methanol removes unreacted monomers and oligomers. Use gel permeation chromatography (GPC) to confirm molecular weight distribution .

Q. How can researchers structurally characterize Poly(thio-1,4-phenylene) to confirm its crystallinity and sulfur incorporation?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Analyze crystalline peaks (e.g., 2θ ≈ 18°, 23°) to quantify crystallinity .
  • Elemental Analysis (EA) : Verify sulfur content (~28–30 wt%) to confirm stoichiometric polymerization .
  • FT-IR Spectroscopy : Identify characteristic C–S stretching vibrations at 690–740 cm⁻¹ and aromatic C–H bonds at 3050 cm⁻¹ .

Q. What experimental protocols are recommended for assessing the thermal stability of PPS?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. PPS typically shows <5% weight loss below 500°C, with major decomposition near 550°C .
  • Differential Scanning Calorimetry (DSC) : Measure glass transition temperature (Tg ≈ 85–90°C) and melting point (Tm ≈ 280–290°C). Note discrepancies in reported Tm values due to variations in crystallinity .

Advanced Research Questions

Q. How can researchers optimize PPS for ion-exchange membrane applications while balancing mechanical strength and ionic conductivity?

  • Methodological Answer :

  • Functionalization : Sulfonate PPS via chlorosulfonic acid treatment to enhance proton conductivity. Monitor sulfonation degree via titration .
  • Composite Design : Blend with poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) to improve mechanical stability. Use SEM to verify phase compatibility and tensile testing to assess Young’s modulus .
  • Conductivity Testing : Employ electrochemical impedance spectroscopy (EIS) in hydrated conditions. Target conductivities >10 mS/cm for fuel cell applications .

Q. What strategies resolve contradictions in reported gas-separation performance of PPS-based membranes?

  • Methodological Answer :

  • Standardized Testing : Use mixed-gas (e.g., CO₂/CH₄) permeation assays at 35°C and 10 bar to minimize experimental variability .
  • Morphological Control : Adjust annealing temperatures (150–200°C) to tune crystallinity, which inversely correlates with gas permeability .
  • Statistical Analysis : Apply ANOVA to compare literature data, accounting for differences in membrane thickness and feedstock purity .

Q. How can oxidative degradation during high-temperature processing of PPS be mitigated without compromising its dielectric properties?

  • Methodological Answer :

  • Additive Stabilization : Incorporate 0.5–1 wt% hindered phenol antioxidants (e.g., Irganox 1010) to suppress chain scission. Confirm stability via TGA-FTIR to detect CO₂/SO₂ emission suppression .
  • Processing Atmosphere : Use nitrogen purging during extrusion to minimize oxygen exposure. Monitor dielectric loss tangent (tan δ) at 1 MHz to ensure values remain <0.001 .

Q. What advanced techniques validate the interfacial adhesion of PPS in fiber-reinforced composites?

  • Methodological Answer :

  • Micro-Mechanical Testing : Perform single-fiber fragmentation tests with glass fibers. Critical fiber length <500 µm indicates strong interfacial bonding .
  • Surface Modification : Treat fibers with KH-550 silane coupling agent. XPS analysis confirms Si–O–S covalent bonding at the interface .
  • Dynamic Mechanical Analysis (DMA) : Measure storage modulus (E’) at 1 Hz to assess load transfer efficiency .

Data Analysis & Experimental Design

Q. How should researchers design experiments to quantify the trade-off between PPS crystallinity and electrical conductivity in doped systems?

  • Methodological Answer :

  • DoE Framework : Use a central composite design to vary doping agent concentration (e.g., FeCl₃: 5–20 wt%) and annealing time (1–24 hrs).
  • Characterization : Correlate XRD crystallinity indices with four-point probe conductivity measurements. Polynomial regression models can predict optimal doping levels .

Q. What statistical methods are appropriate for analyzing discrepancies in reported PPS thermal expansion coefficients?

  • Methodological Answer :

  • Meta-Analysis : Aggregate literature data (α ≈ 40–60 ppm/°C) and apply random-effects models to identify outliers.
  • Uncertainty Quantification : Use Monte Carlo simulations to account for measurement errors in thermomechanical analysis (TMA) .

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